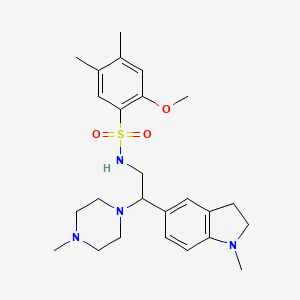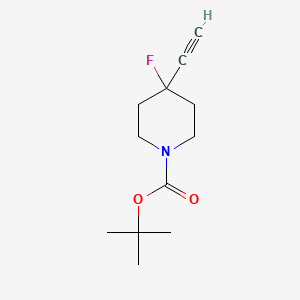
Tert-Butyl-4-ethinyl-4-fluorpiperidin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₈FNO₂ and a molecular weight of 227.28 g/mol. This compound is notable for its unique chemical structure, which includes a piperidine ring substituted with an ethynyl group and a fluorine atom, as well as a tert-butyl ester group. It is primarily used in research settings and has various applications in synthetic chemistry and pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate has several scientific research applications:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new synthetic methodologies.
-
Biology
- Investigated for its potential biological activity and interactions with biological targets.
- Used in studies of enzyme inhibition and receptor binding.
-
Medicine
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Studied for its potential therapeutic effects in various disease models.
-
Industry
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of new catalysts and reagents.
Vorbereitungsmethoden
The synthesis of tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the carboxyl group with tert-butyl alcohol .
-
Synthetic Route
Step 1: Formation of the piperidine ring.
Step 2: Introduction of the ethynyl group via a nucleophilic substitution reaction.
Step 3: Fluorination of the piperidine ring.
Step 4: Esterification with tert-butyl alcohol.
-
Reaction Conditions
- The reactions are typically carried out under inert atmosphere conditions to prevent oxidation.
- Common solvents include dichloromethane and tetrahydrofuran.
- Catalysts such as palladium or copper may be used in the ethynylation step.
-
Industrial Production
- Industrial production methods may involve similar synthetic routes but are optimized for large-scale synthesis.
- Continuous flow reactors and automated synthesis platforms can be employed to increase efficiency and yield.
Analyse Chemischer Reaktionen
Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
-
Oxidation
- The ethynyl group can be oxidized to form carbonyl compounds.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction
- The compound can be reduced to form saturated derivatives.
- Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
-
Substitution
- The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
- Reagents such as sodium azide or potassium cyanide can be used for these transformations.
-
Major Products
- Oxidation products include carbonyl compounds.
- Reduction products include saturated piperidine derivatives.
- Substitution products vary depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atom can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:
-
Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
-
Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate
-
Tert-butyl 4-ethynyl-4-chloropiperidine-1-carboxylate
These comparisons highlight the unique properties and applications of tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate, making it a valuable compound in various fields of research and development.
Eigenschaften
IUPAC Name |
tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO2/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4/h1H,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGWDBGQOAGBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

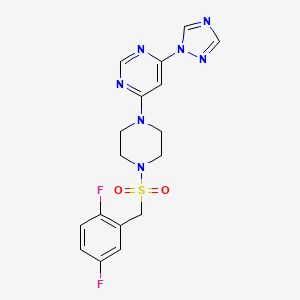

![N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2497700.png)
![4-ethoxy-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2497702.png)

![7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2497704.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2497705.png)
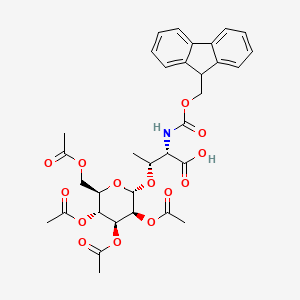
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2497707.png)
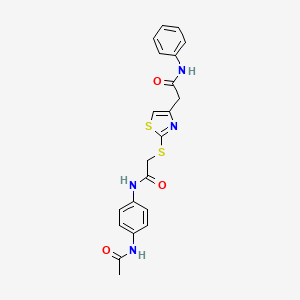
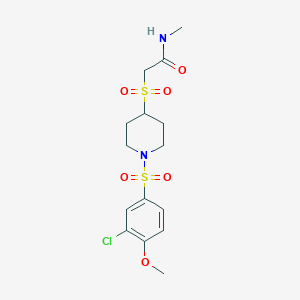
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2497712.png)
